![molecular formula C30H42N4O2 B14462423 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine CAS No. 72242-52-5](/img/structure/B14462423.png)
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazine core substituted with two octyloxyphenyl groups, which contribute to its distinct chemical behavior and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-(octyloxy)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine core can be oxidized to form corresponding oxides.
Reduction: Reduction of the tetrazine ring can lead to the formation of dihydrotetrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine involves its interaction with molecular targets through its tetrazine core and phenyl substituents. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with various substrates. This property is exploited in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-1,2,4,5-tetrazine: A precursor in the synthesis of 3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine.
3,6-Diphenyl-1,2,4,5-tetrazine: Similar structure but lacks the octyloxy groups, resulting in different chemical properties.
3,6-Bis(4-methoxyphenyl)-1,2,4,5-tetrazine: Contains methoxy groups instead of octyloxy, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of octyloxy groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propriétés
Numéro CAS |
72242-52-5 |
|---|---|
Formule moléculaire |
C30H42N4O2 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
3,6-bis(4-octoxyphenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C30H42N4O2/c1-3-5-7-9-11-13-23-35-27-19-15-25(16-20-27)29-31-33-30(34-32-29)26-17-21-28(22-18-26)36-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
Clé InChI |
OYUKHSSBYCYPKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


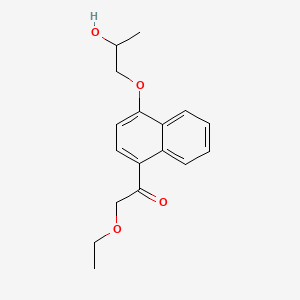

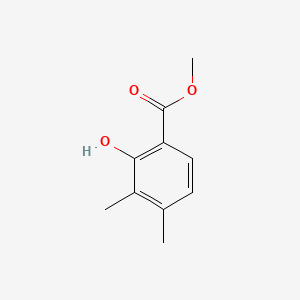

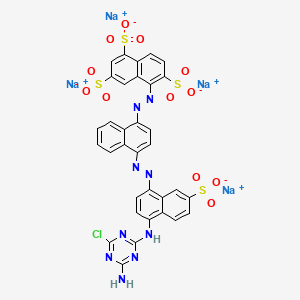
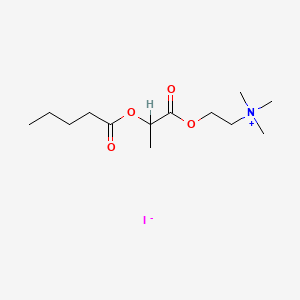
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
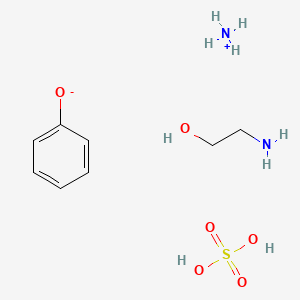

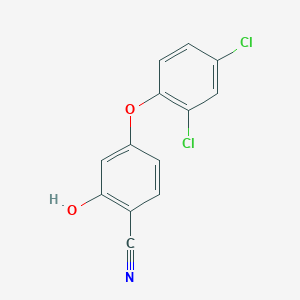
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
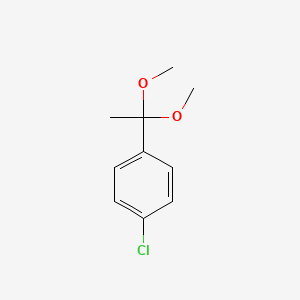
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
